
What is the function of SIRT5 in mitochondrial
metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SIRT5 inhibitor 6

Cat. No.: B12386409 Get Quote

SIRT5 in Mitochondrial Metabolism: A Technical
Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily localized

within the mitochondrial matrix.[1][2][3][4] Unlike other sirtuins, SIRT5 exhibits potent

desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak

deacetylase activity.[5][6][7][8] This unique substrate preference allows it to regulate a distinct

set of proteins, placing it as a pivotal modulator of core metabolic processes.[1][9] SIRT5

governs key steps in the urea cycle, fatty acid oxidation, the TCA cycle, and ketone body

formation by removing negatively charged acyl modifications from key metabolic enzymes.[6][7]

[8] Dysregulation of SIRT5 is implicated in a range of metabolic disorders and cancers, making

it a compelling target for therapeutic development. This guide provides an in-depth overview of

SIRT5's function, quantitative data on its targets, detailed experimental protocols, and visual

pathways to elucidate its role in mitochondrial metabolism.

Core Enzymatic Functions of SIRT5
SIRT5 is one of three sirtuins (SIRT3, SIRT4, SIRT5) located in the mitochondria, the cell's

primary hub for energy metabolism.[1][10] Its catalytic activity is dependent on the cofactor

nicotinamide adenine dinucleotide (NAD+), linking its function directly to the cell's energy

status.[10] The primary enzymatic role of SIRT5 is to remove succinyl, malonyl, and glutaryl
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groups from lysine residues on substrate proteins.[6][8] This activity is significantly more

efficient than its ability to remove acetyl groups, a preference dictated by a uniquely structured

acyl-lysine binding pocket.[11][12] By reversing these post-translational modifications (PTMs),

SIRT5 directly alters the activity, stability, or localization of its target proteins.
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Figure 1: SIRT5 NAD+-Dependent Deacylation Mechanism.

SIRT5's Role in Key Mitochondrial Metabolic
Pathways
SIRT5 regulates numerous metabolic pathways by targeting key enzymes. Deficiency in SIRT5

leads to the hypersuccinylation of a vast number of mitochondrial proteins, demonstrating its

role as a major desuccinylase.[1][13]

Urea Cycle and Ammonia Detoxification
SIRT5 is a critical activator of the urea cycle, the primary pathway for disposing of toxic

ammonia.[2][3]

Target: Carbamoyl Phosphate Synthetase 1 (CPS1), the enzyme that catalyzes the first and

rate-limiting step of the cycle.[1][3][14]
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Mechanism: SIRT5 interacts with and deacetylates/desuccinylates CPS1, leading to a

significant increase in its enzymatic activity.[2][3][4][14]

Physiological Context: During metabolic states like fasting or on a high-protein diet,

mitochondrial NAD+ levels rise, activating SIRT5.[2][4] This enhances CPS1 activity to cope

with the increased amino acid catabolism and ammonia load.[2][4] Consequently, SIRT5

knockout mice exhibit elevated blood ammonia (hyperammonemia) under these conditions.

[2][3][4][14]

Mitochondrial Matrix

Ammonia (NH3)

CPS1-Lys(succinyl)
(Inactive)

 Enters Cycle

CPS1
(Active)

 Desuccinylation

Carbamoyl Phosphate

 Catalyzes

To Urea Cycle
(Cytosol)

SIRT5

NAD+

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2698666/
https://www.aging-us.com/article/100062/text
https://pubmed.ncbi.nlm.nih.gov/19410549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698666/
https://pubmed.ncbi.nlm.nih.gov/19410549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698666/
https://pubmed.ncbi.nlm.nih.gov/19410549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698666/
https://www.aging-us.com/article/100062/text
https://pubmed.ncbi.nlm.nih.gov/19410549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2806029/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: SIRT5-mediated activation of CPS1 in the Urea Cycle.

Fatty Acid Oxidation (FAO)
SIRT5 promotes the breakdown of fatty acids for energy.[5][6] It achieves this by activating

multiple enzymes within the FAO pathway.

Target 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). SIRT5 desuccinylates

VLCAD at lysines K482, K492, and K507, while SIRT3 deacetylates K507.[15][16] This dual

regulation enhances VLCAD's enzymatic activity and, critically, its binding to cardiolipin in the

inner mitochondrial membrane.[15][16]

Target 2: Enoyl-CoA hydratase (ECHA). SIRT5 activates ECHA through desuccinylation,

further promoting FAO.[6]

Target 3: Hydroxyacyl-coenzyme A dehydrogenase (HADH). SIRT5 also targets HADH,

another key enzyme in the β-oxidation spiral.[17]

TCA Cycle and Oxidative Phosphorylation
SIRT5's influence on the TCA cycle is multifaceted, involving both activation and inhibition of

key enzymes.

Inhibition of Succinate Dehydrogenase (SDHA): SIRT5 desuccinylates and inhibits the

activity of SDHA (Complex II of the electron transport chain).[5][6][7] Depletion of SIRT5

results in increased SDHA activity and higher succinate-dependent respiration.[5][6]

Activation of Isocitrate Dehydrogenase 2 (IDH2): In contrast, SIRT5 desuccinylates and

activates IDH2.[6][7] IDH2 is a crucial enzyme that generates NADPH, a key reducing

equivalent for mitochondrial antioxidant defense.[6]

Ketogenesis
During fasting or starvation, SIRT5 promotes the production of ketone bodies, an alternative

energy source.
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Target: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in

ketogenesis.[6][13]

Mechanism: SIRT5 desuccinylates HMGCS2, which is otherwise inhibited by succinylation,

thereby restoring its activity.[6][13] Mice lacking SIRT5 show reduced HMGCS2 activity due

to hypersuccinylation.[6]

Quantitative Data Summary
The following tables summarize the key protein targets of SIRT5 and the quantitative impact of

its activity on mitochondrial metabolism.

Table 1: Key Mitochondrial Substrates of SIRT5 and Functional Effects

Substrate
Protein

Metabolic
Pathway

Acyl
Modification
Removed

Effect on
Activity

Citations

CPS1 Urea Cycle
Deacetylation /
Desuccinylatio
n

Activation [1][2][3][4][14]

VLCAD
Fatty Acid

Oxidation
Desuccinylation

Activation /

Membrane

Binding

[15][16]

HMGCS2 Ketogenesis Desuccinylation Activation [6][13]

IDH2
TCA Cycle /

Redox Balance
Desuccinylation Activation [6][7]

ECHA
Fatty Acid

Oxidation
Desuccinylation Activation [6]

SDHA (Complex

II)
TCA Cycle / ETC Desuccinylation Inhibition [5][6][7]

| GAPDH | Glycolysis | Demalonylation | Activation |[7][18][19] |

Table 2: Quantitative Effects of SIRT5 Modulation on Metabolic Parameters
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Model System SIRT5 Status
Measured
Parameter

Quantitative
Change

Citations

Mouse Liver
SIRT5 KO vs.
WT (Fasted)

CPS1 Activity
~30% lower
activity in KO

[14]

Mouse Liver
SIRT5 KO vs.

WT (Fasted)

Blood Ammonia

Levels

Significantly

elevated in KO
[2][4][14]

Mouse Liver

Mitochondria

SIRT5 KO vs.

WT

Protein

Succinylation

Sites

>90% of sites

show

hypersuccinylatio

n in KO

[1]

Mouse Liver

Mitochondria

SIRT5 KO vs.

WT
HMGCS2 Activity

Reduced activity

in KO
[6]

293T Cells SIRT5 Depletion
SDH-dependent

Respiration

Increased

respiration
[5][6]

| SIRT5 KO Mouse Hepatocytes | SIRT5 KO vs. WT | Glycolytic Flux | Decreased flux in KO |

[19] |

Key Experimental Protocols
Protocol: In Vitro SIRT5 Deacylase Assay (Fluorometric)
This protocol measures SIRT5 activity by quantifying the production of nicotinamide (NAM), a

universal product of sirtuin-catalyzed deacylation.[20]

1. Reagents & Materials:

Purified, recombinant human SIRT5 enzyme.[21]

Synthetic peptide substrate with a succinylated lysine (e.g., from a known target like

H3K9succ or a custom peptide).

NAD+ (Cofactor).

Recombinant yeast nicotinamidase (yPnc1).[20]
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Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Developer Solution: Glutamate Dehydrogenase (GDH), α-ketoglutarate, ortho-

phthalaldehyde (OPT).[20]

96-well black, flat-bottom microplate.

Fluorometric plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).

2. Procedure:

Reaction Setup: In a 96-well plate, prepare triplicate reactions. For each 50 µL reaction, add:

25 µL of 2x Sirtuin Assay Buffer.

5 µL of NAD+ (to a final concentration of 500 µM).

5 µL of succinylated peptide substrate (to a final concentration of 100 µM).

5 µL of yPnc1 enzyme.[20]

5 µL of SIRT5 enzyme (e.g., 0.5 µM final concentration).

Negative Control: Prepare parallel reactions replacing the SIRT5 enzyme with buffer.

Incubation: Incubate the plate at 37°C for 60-90 minutes. The SIRT5 reaction produces

NAM, which is immediately converted to ammonia and nicotinate by yPnc1.

Development: Add 50 µL of the Developer Solution to each well. This solution contains GDH

and α-ketoglutarate to consume any interfering ammonia from other sources, and OPT,

which reacts with the enzymatically produced ammonia to generate a fluorescent product.

[20]

Incubation (Development): Incubate at room temperature for 15-30 minutes, protected from

light.

Measurement: Read the fluorescence on a microplate reader.
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Analysis: Subtract the background fluorescence (negative control wells) from the sample

wells. Enzyme activity can be calculated by comparing the signal to a standard curve

generated with known concentrations of ammonia.

Protocol: Identification of SIRT5 Substrates via
Quantitative Mass Spectrometry
This workflow identifies endogenous SIRT5 substrates by comparing the lysine succinylome of

wild-type (WT) systems versus those lacking SIRT5 (Knockout/KO).[22][23]
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Figure 3: Workflow for Mass Spectrometry-based Identification of SIRT5 Substrates.
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1. Sample Preparation:

Culture and harvest WT and SIRT5-KO cells or tissues.

Isolate mitochondria using differential centrifugation.

Lyse the mitochondria and extract total protein. Quantify protein concentration (e.g., via BCA

assay).

2. Proteolytic Digestion:

Denature proteins using urea, reduce disulfide bonds with DTT, and alkylate cysteines with

iodoacetamide.

Digest proteins into peptides using a protease like trypsin overnight at 37°C.

3. Immunoaffinity Enrichment:

Incubate the resulting peptide mixtures with agarose beads conjugated to a pan-specific anti-

succinyl-lysine antibody.[22][23]

Wash the beads extensively to remove non-succinylated peptides.

Elute the enriched succinylated peptides from the beads, typically using an acidic buffer.

4. LC-MS/MS Analysis:

Analyze the enriched peptide fractions using high-resolution liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[24]

Data can be acquired in a data-dependent (DDA) or data-independent (DIA) fashion.

5. Data Analysis:

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw

MS/MS data against a protein sequence database to identify peptides.[24]
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Perform label-free quantification (LFQ) to compare the abundance of each identified

succinylated peptide between the WT and SIRT5-KO samples.

A peptide with a succinylation site that shows a statistically significant increase in abundance

in the SIRT5-KO sample compared to the WT is considered a high-confidence, direct

substrate of SIRT5.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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